Methyl 3-(2-aminophenoxy)propanoate
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Overview
Description
Methyl 3-(2-aminophenoxy)propanoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of propanoic acid and contains an aminophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-aminophenoxy)propanoate typically involves the reaction of 2-aminophenol with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-aminophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl 3-(2-aminophenoxy)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(2-aminophenoxy)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-aminophenoxy)propanoate involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular responses and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3,4-dimethoxyphenyl)propanoate
- Methyl 3-(4-hydroxyphenyl)propanoate
- Methyl 3-(2-hydroxyphenyl)propanoate
Uniqueness
Methyl 3-(2-aminophenoxy)propanoate is unique due to the presence of the aminophenoxy group, which imparts specific chemical and biological properties. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 3-(2-aminophenoxy)propanoate |
InChI |
InChI=1S/C10H13NO3/c1-13-10(12)6-7-14-9-5-3-2-4-8(9)11/h2-5H,6-7,11H2,1H3 |
InChI Key |
OYMZEACLXVGAAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOC1=CC=CC=C1N |
Origin of Product |
United States |
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